Computed Lipophilicity (XLogP3) and Predicted Membrane Permeability vs. 4-Position Terephthalate Isomer
The target compound (4-chlorosulfonyl phthalate) exhibits a computed XLogP3 of 1.7, significantly lower than the 2.3 value for the analogous 2-(chlorosulfonyl)terephthalate isomer (CAS 80998-70-5) [1][2]. This lower lipophilicity suggests superior aqueous solubility and potentially different pharmacokinetic distribution for derived sulfonamide drug candidates, which is critical for early-stage medicinal chemistry selection.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 1.7 (PubChem computed value) |
| Comparator Or Baseline | 1.4-Dimethyl 2-(chlorosulfonyl)benzene-1,4-dicarboxylate (CAS 80998-70-5): 2.3 |
| Quantified Difference | ΔXLogP3 = -0.6 (approx. 4-fold lower predicted lipophilicity for the target compound) |
| Conditions | In silico prediction; XLogP3 3.0 algorithm as implemented in PubChem release 2025.04.14. |
Why This Matters
A 0.6 log unit difference in lipophilicity can dramatically alter a compound’s solubility and passive membrane permeability, directly impacting the suitability of a building block for designing orally bioavailable drugs or water-soluble materials.
- [1] PubChem. (2025). Computed Properties for CID 43140343 (Target Compound). View Source
- [2] PubChem. (2025). Computed Properties for CID 3844300 (Terephthalate Isomer). View Source
